![molecular formula C9H16O2 B13200024 {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a five-membered ring containing an oxygen atom. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors. One known method starts with the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, followed by cyclization to form the spirocyclic structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained without significant by-products.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxaspiro[2.4]heptan-6-one: This compound shares a similar spirocyclic structure but differs in its functional groups.
5,5-Dimethyl-4,6-dioxaspiro[2.4]heptan-7-yl}methanol: Another related compound with a different arrangement of oxygen atoms and functional groups.
Uniqueness
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7,10H,3-6H2,1-2H3 |
Clave InChI |
NOFLPTMOGHFTGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC12CC(OC2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


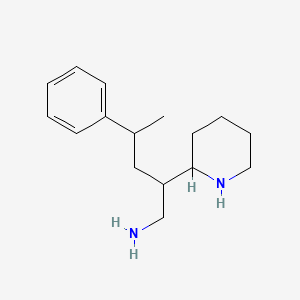
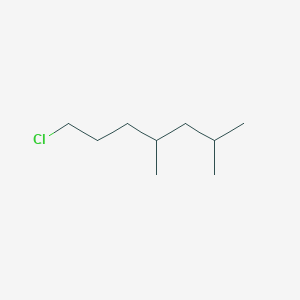
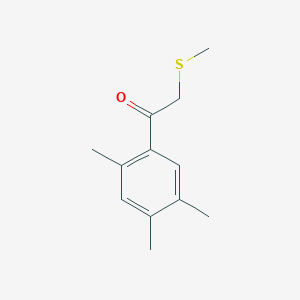
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)

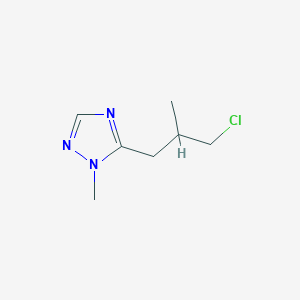
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
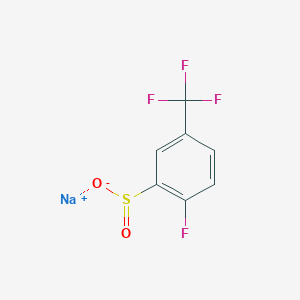
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
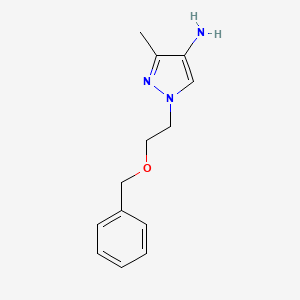
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
